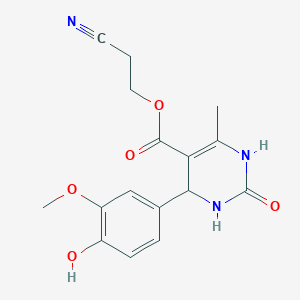![molecular formula C17H19F2N3O B4985692 (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as DF-MP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine exerts its therapeutic effects by binding to specific receptors in the body, including the sigma-1 receptor and the serotonin transporter. By binding to these receptors, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can modulate various cellular processes, including cell growth, cytokine production, and neurotransmitter release.
Biochemical and Physiological Effects:
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can induce apoptosis by activating the caspase cascade, which is responsible for programmed cell death. In inflammation, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce the production of cytokines, which are responsible for the inflammatory response. In neurological disorders, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.
実験室実験の利点と制限
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine also has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research should focus on developing more efficient synthesis methods for (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine and improving its solubility and bioavailability. Finally, future research should explore the potential of (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine as a drug candidate for various diseases.
合成法
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is synthesized through a multistep process that involves the reaction of 3,4-difluorobenzaldehyde with 2-(4-morpholinyl)-3-pyridinylmethanamine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine.
科学的研究の応用
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce inflammation by inhibiting the production of cytokines, which are responsible for the inflammatory response. In neurological disorder research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-4-3-13(10-16(15)19)11-20-12-14-2-1-5-21-17(14)22-6-8-23-9-7-22/h1-5,10,20H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWWQKYRJCYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)

![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)